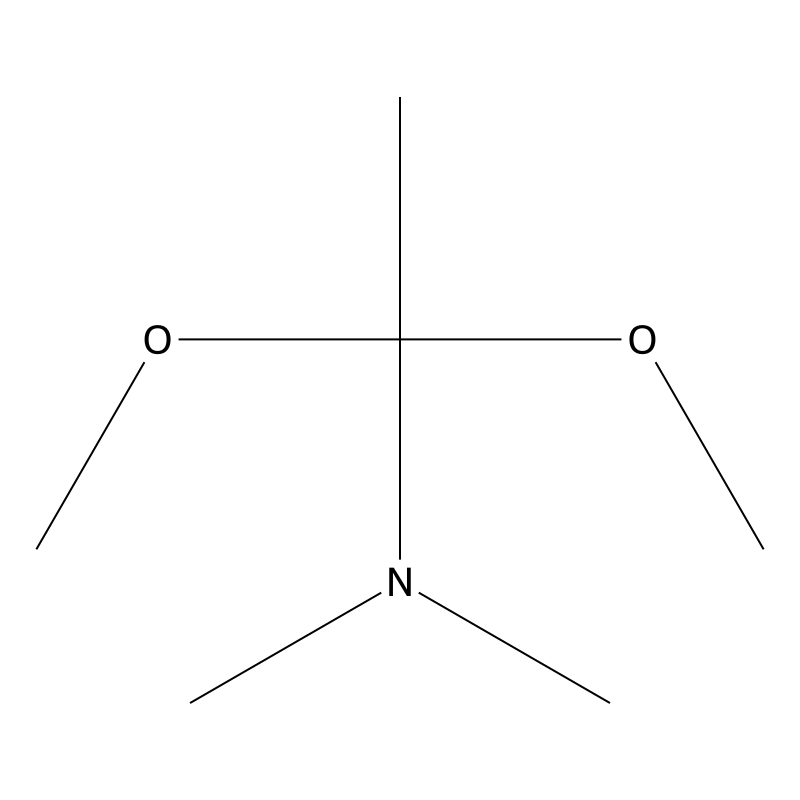

N,N-Dimethylacetamide dimethyl acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Amides and Diacylamines:

N,N-DMAD serves as a one-carbon unit precursor in the synthesis of amides and diacylamines. It reacts with various starting materials, introducing a carbonyl group (C=O) and a methyl group (CH3) into the final product. This reaction is particularly useful for the preparation of substituted amides and diacylamines, which are valuable building blocks in drug discovery and other areas of medicinal chemistry. [Source: A Novel and Efficient Synthesis of N-Arylmethylene-N-Arylacetamides from N,N-Dimethylacetamide Dimethyl Acetal and Aromatic Aldehydes under Microwave Irradiation. Molecules. 2010, 15(12), 9727-9734. ]

N,N-Dimethylacetamide dimethyl acetal is an organic compound with the molecular formula C₆H₁₅NO₂ and a molecular weight of 133.19 g/mol. It appears as a clear, colorless to yellow liquid and is known for its stability when stored properly. This compound is primarily utilized in organic synthesis as a reagent and synthon for various

- One-Carbon Insertion: It acts as a one-carbon inserting synthon, which is crucial in synthesizing complex organic molecules such as pyrimido[1,2-a][1,3,5]triazin-6-ones .

- Formation of Amides: The compound is employed in the synthesis of amides through nucleophilic substitution reactions where it reacts with various acids or acid chlorides .

- Synthesis of Heterocycles: It can also be used to construct heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

N,N-Dimethylacetamide dimethyl acetal can be synthesized through several methods:

- Reaction of Dimethylacetamide with Methanol: This method involves the reaction of N,N-dimethylacetamide with methanol under acidic conditions to yield N,N-dimethylacetamide dimethyl acetal .

- Acetalization: The compound can also be synthesized by the acetalization of N,N-dimethylacetamide using formaldehyde or paraformaldehyde in the presence of an acid catalyst .

- Stabilization Techniques: Commercially available forms are often stabilized with small percentages of methanol to enhance shelf life and prevent polymerization .

N,N-Dimethylacetamide dimethyl acetal has various applications across different fields:

- Organic Synthesis: It is widely used as a reagent in synthetic organic chemistry for constructing complex molecules.

- Pharmaceuticals: The compound serves as a building block for drug development, particularly in creating heterocyclic compounds that have medicinal properties .

- Proteomics Research: It is utilized in proteomics studies due to its biochemical properties that facilitate protein analysis and modification .

N,N-Dimethylacetamide dimethyl acetal shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylacetamide | C₅H₁₁NO | Common solvent; less reactive than its acetal form |

| Dimethylformamide | C₃H₇NO | Stronger solvent properties; used extensively in synthesis |

| Dimethyl sulfoxide | C₂H₆OS | Known for its ability to dissolve both polar and nonpolar substances |

| Acetamide | C₂H₅NO | Basic amide structure; less sterically hindered |

Uniqueness of N,N-Dimethylacetamide Dimethyl Acetal

N,N-Dimethylacetamide dimethyl acetal stands out due to its dual functionality as both a solvent and a reagent in one-carbon insertion reactions. Its ability to stabilize during chemical transformations while facilitating complex syntheses makes it particularly valuable in organic chemistry compared to other similar compounds.

XLogP3

GHS Hazard Statements

H225 (91.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (91.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (89.58%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (91.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H371 (14.58%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard